2-Methyl-2-(thiophen-2-yl)propan-1-amine
Overview
Description
“2-Methyl-2-(thiophen-2-yl)propan-1-amine”, also known as Methiopropamine (MPA), is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .
Synthesis Analysis
The synthesis of Methiopropamine involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. The final step involves a reaction with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The molecular formula of Methiopropamine is C8H13NS . The molecule consists of a thiophene group (a five-membered ring made up of one sulfur atom and four carbon atoms) with an alkyl amine substituent at the 2-position .
Chemical Reactions Analysis
Methiopropamine metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are common metabolic pathways . Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Physical And Chemical Properties Analysis
The molar mass of Methiopropamine is 155.26 g·mol−1 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Chemical Characterization and Potential Applications
2-Methyl-2-(thiophen-2-yl)propan-1-amine is a chemical compound that has been studied for its various potential applications in scientific research. While specific studies directly focusing on this compound are limited, research on similar compounds provides insights into the possible applications and characteristics of 2-Methyl-2-(thiophen-2-yl)propan-1-amine.
One study discusses a related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), highlighting its high affinity as a κ-opioid receptor (KOR) antagonist. This suggests potential applications in studying the KOR system, which is relevant in pain management, stress response, and addiction treatment (S. Grimwood et al., 2011). The study's findings on pharmacological characterization could inform the exploration of 2-Methyl-2-(thiophen-2-yl)propan-1-amine in similar contexts.
Another study focuses on a water-soluble cationic polythiophene derivative, closely related to the thiophene structure in 2-Methyl-2-(thiophen-2-yl)propan-1-amine. This research investigates its potential as a theranostic gene delivery vehicle, indicating the compound's possible utility in gene therapy and diagnostic applications (Analyn C. Carreon et al., 2014).
Materials Science and Catalysis
In materials science, the synthesis and evaluation of various derivatives from compounds similar to 2-Methyl-2-(thiophen-2-yl)propan-1-amine have shown promise. For instance, novel hybrid polymers with thiophenylanilino backbones, which could be synthesized from similar compounds, have been reported. These polymers exhibit electroactive properties, suggesting potential applications in electronic and photonic devices (Lawrence C. Baldwin et al., 2008).
Moreover, compounds with a thiophene structure have been studied for their corrosion inhibitive performance on carbon steel, indicating potential industrial applications in corrosion prevention (G. Gao et al., 2007). This aspect could be relevant for 2-Methyl-2-(thiophen-2-yl)propan-1-amine in developing new corrosion inhibitors.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-thiophen-2-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSTDWKCMPQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(thiophen-2-yl)propan-1-amine | |
CAS RN |
339055-33-3 | |
Record name | 2-methyl-2-(thiophen-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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